4-Fluoro-3-methyl-5-(trifluoromethyl)phenol
Overview
Description
“4-Fluoro-3-methyl-5-(trifluoromethyl)phenol” is a chemical compound with the CAS Number: 1373920-61-6 . It has a molecular weight of 194.13 . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H6F4O/c1-4-2-5(13)3-6(7(4)9)8(10,11)12/h2-3,13H,1H3
. This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature .Scientific Research Applications
Metabolism and Urinary Excretion Studies : 1H and 19F-nmr spectroscopy have been used to investigate the urinary excretion of metabolites of substituted phenols, including compounds like 4-Fluoro-3-methyl-5-(trifluoromethyl)phenol, in rats. This research provides insights into the metabolism and excretion patterns of such compounds (Bollard et al., 1996).
Cytosolic Free Magnesium Ion Concentration Measurement : Fluorinated derivatives of o-aminophenol-N,N,O-triacetic acid (APTRA) have been developed for use as 19F NMR indicators of free cytosolic magnesium concentration. This includes compounds like 4-fluoro APTRA, which have specific dissociation constants and properties suitable for biological applications (Levy et al., 1988).
Herbicidal Activity : A study synthesized novel N-(2-Fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides using 4-fluoro-aniline as a starting material. These compounds demonstrated significant herbicidal activities against dicotyledonous weeds (Wu et al., 2011).
Metallochromic Properties : Research on phenothiazine-containing cruciforms, which include compounds like 1-ethynyl-3-(trifluoromethyl)benzene, explored their metallochromic properties. These compounds show shifts in emission and absorption when exposed to different metal triflates, suggesting potential in sensory applications for metal cations (Hauck et al., 2007).
Biocatalytic Trifluoromethylation : A novel approach for introducing the trifluoromethyl group into unprotected phenols, like this compound, has been developed. This method uses a biocatalyst, laccase, and is effective under mild conditions (Simon et al., 2016).
Synthesis of Trifluoromethyl Ethers : The synthesis of trifluoromethyl ethers from dithiocarbonates using IF5-pyridine-HF has been investigated. This method allows for the selective formation of difluoro(methylthio)methyl ethers and trifluoromethyl ethers, showcasing the versatility of fluorinated compounds in chemical synthesis (Inoue et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylbenzenes, are known to interact with various biological targets .
Mode of Action
It’s known that the trifluoromethyl group in organic compounds can significantly impact their chemical reactivity and biological activity . The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds, potentially influencing its interaction with biological targets .
Biochemical Pathways
It’s worth noting that the compound belongs to the class of trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . These compounds can participate in various biochemical reactions, but the exact pathways and downstream effects would depend on the specific targets and interactions of the compound.
Pharmacokinetics
For instance, fluorine’s high electronegativity can enhance metabolic stability, potentially affecting the compound’s bioavailability .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-methyl-5-(trifluoromethyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind at the active site of certain enzyme mutants, such as the H61T (His-61→Thr) mutant . This binding interaction can influence the enzyme’s activity, potentially leading to inhibition or activation of specific biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient temperature conditions
Properties
IUPAC Name |
4-fluoro-3-methyl-5-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-4-2-5(13)3-6(7(4)9)8(10,11)12/h2-3,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLHFHFPFCTERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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